molecular formula C13H21NO2 B1620538 N1-(2,2-diethoxyethyl)-4-methylaniline CAS No. 75934-28-0

N1-(2,2-diethoxyethyl)-4-methylaniline

Cat. No. B1620538
CAS RN: 75934-28-0
M. Wt: 223.31 g/mol
InChI Key: UUWJVLGSKSIUKN-UHFFFAOYSA-N
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Description

“N1-(2,2-diethoxyethyl)-4-methylaniline” is an organic compound. The “N1-(2,2-diethoxyethyl)” part suggests the presence of a nitrogen atom bonded to a 2,2-diethoxyethyl group. The “4-methylaniline” part indicates a benzene ring (aniline) with a methyl group at the 4th position .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like N-alkylation, where an alkyl group is introduced to a nitrogen atom . Another common method is the reaction of an appropriate aniline with a suitable alkylating agent .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a benzene ring (from the aniline part), a nitrogen atom, and an alkyl group attached to the nitrogen .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, similar compounds have been described as having a sweet, lemon-like odor .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the context in which they are used. Some similar compounds have been studied for their biological and pharmacological activities .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and depend on many factors. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)10-14-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJVLGSKSIUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382026
Record name N1-(2,2-diethoxyethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75934-28-0
Record name N1-(2,2-diethoxyethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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